molecular formula C13H12N2O B8634007 3-(4-oxobutyl)-1H-indole-5-carbonitrile

3-(4-oxobutyl)-1H-indole-5-carbonitrile

Cat. No. B8634007
M. Wt: 212.25 g/mol
InChI Key: KAMHFQOKYXEWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07799916B2

Procedure details

18 g of 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile and 34 ml of triethylamine are dissolved in 300 ml of dichloromethane and cooled to about 0° C. in an ice/methanol bath. A solution of 39 g of sulfur trioxide/pyridine complex and 140 ml of dimethyl sulfoxide is subsequently metered in at 2 to 5° C. The mixture is stirred at 2 to 3° C. for approximately a further 20 min., then the reaction solution is warmed to 22-23° C. (room temperature) over the course of 2 hrs. The reaction mixture is diluted by addition of a further 200 ml of dichloromethane and then extracted with water, 10% citric acid solution and 10% sodium chloride solution. The organic phase is concentrated to an oily residue in vacuo, then chromatographed on silica gel using a mixture of dichloromethane and MTB ether.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[N:16])[CH:13]=2)[NH:8][CH:7]=1.C(N(CC)CC)C.CS(C)=O>ClCCl>[O:1]=[CH:2][CH2:3][CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[N:16])[CH:13]=2)[NH:8][CH:7]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
OCCCCC1=CNC2=CC=C(C=C12)C#N
Name
Quantity
34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 2 to 3° C. for approximately a further 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subsequently metered in at 2 to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution is warmed to 22-23° C. (room temperature) over the course of 2 hrs
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with water, 10% citric acid solution and 10% sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to an oily residue in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane and MTB ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
O=CCCCC1=CNC2=CC=C(C=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.